
2-(Difluoromethyl)-5-iodo-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethylation is a process that involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process has seen significant advances in recent years, particularly in the formation of X–CF2H bonds where X can be a carbon, oxygen, nitrogen, or sulfur atom .
Synthesis Analysis
The synthesis of organofluorine compounds, including those involving difluoromethylation, has been a subject of considerable interest due to their unique physical and chemical properties. Flow microreactor synthesis has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency .Molecular Structure Analysis
While specific structural information for “2-(Difluoromethyl)-5-iodo-1,3,4-thiadiazole” is not available, it’s worth noting that difluoromethyl groups can be added to a variety of molecular structures, including large biomolecules such as proteins .Chemical Reactions Analysis
Difluoromethylation reactions can involve a variety of methods, including electrophilic, nucleophilic, radical, and cross-coupling methods. The formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is typically achieved upon reaction with ClCF2H .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One notable application of 1,3,4-thiadiazole derivatives is their use as corrosion inhibitors for metals. Studies have demonstrated the effectiveness of these compounds in protecting mild steel in acidic environments, typically in hydrochloric and sulfuric acid solutions. The inhibition efficiency of these compounds is attributed to their ability to form a protective layer on the metal surface, effectively reducing corrosion rates. The relationship between their molecular structure and corrosion inhibition performance has been explored through both experimental and theoretical approaches, including density functional theory (DFT) calculations and electrochemical measurements (Bentiss et al., 2007).
Synthesis and Chemical Properties
The synthesis of 1,3,4-thiadiazole derivatives involves various chemical reactions that yield compounds with interesting electronic and structural properties. For instance, the oxidative N-S bond formation technique has been utilized to synthesize 1,2,4-thiadiazole derivatives efficiently. This method highlights the versatility and adaptability of thiadiazole derivatives in chemical synthesis, offering pathways to novel compounds with potential applications in various fields of chemistry and materials science (Wang et al., 2017).
Electronic and Material Sciences
Thiadiazole derivatives are explored for their electronic properties, making them suitable for use in organic semiconductors, photovoltaics, and other electronic devices. Their electron-deficient nature and structural versatility allow for tuning of electronic properties, which is crucial for the development of high-performance semiconducting materials. Research in this area focuses on the synthesis of novel thiadiazole-based compounds and their implementation in electronic devices to achieve improved efficiency and stability (Chen et al., 2016).
Theoretical and Computational Studies
Computational studies on 1,3,4-thiadiazole derivatives provide insights into their molecular properties and interaction mechanisms. Density Functional Theory (DFT) and molecular dynamics simulations are commonly used to explore the electronic structure, adsorption behavior, and corrosion inhibition mechanisms of these compounds. These studies help in understanding the fundamental aspects of thiadiazole derivatives' reactivity and their interactions with metal surfaces, contributing to the development of more effective corrosion inhibitors and materials with desired electronic properties (Lebrini et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(difluoromethyl)-5-iodo-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF2IN2S/c4-1(5)2-7-8-3(6)9-2/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFPNBSGXHWQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)I)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF2IN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344266-66-5 |
Source


|
| Record name | 2-(difluoromethyl)-5-iodo-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2827127.png)


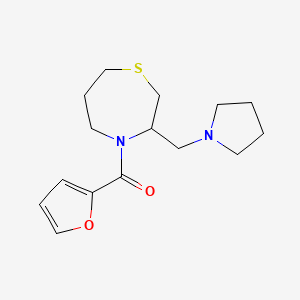
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2827136.png)
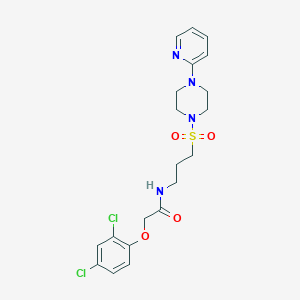
![N-[3-(1-aminoethyl)phenyl]benzamide](/img/structure/B2827139.png)
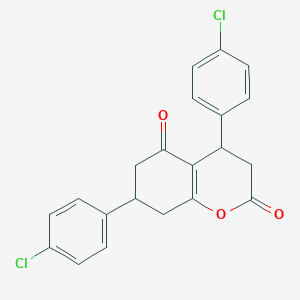
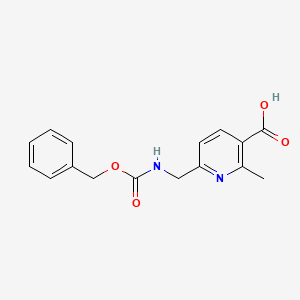
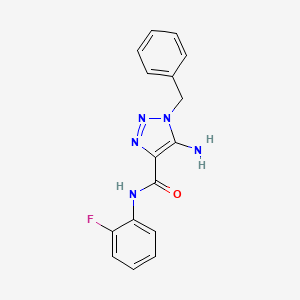
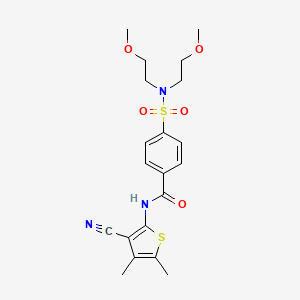
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole](/img/structure/B2827147.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2827150.png)
